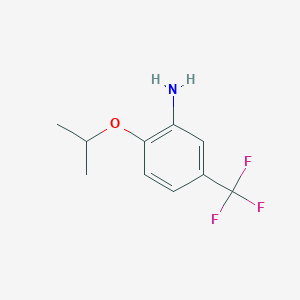

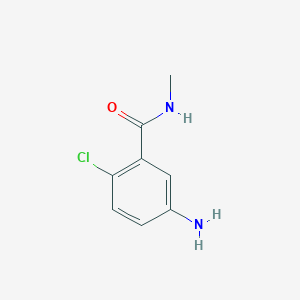

2-Isopropoxy-5-trifluoromethyl-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

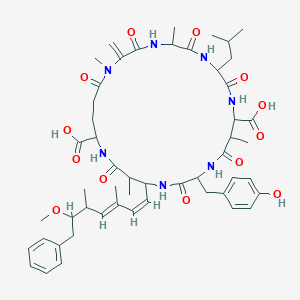

The synthesis of compounds related to 2-Isopropoxy-5-trifluoromethyl-phenylamine involves complex chemical reactions, often starting from fluorinated aromatic diamine monomers. For example, one method includes coupling reactions followed by reductions, such as the synthesis of novel fluorinated aromatic diamine monomers through coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with other aromatic compounds, followed by reduction processes (Yin et al., 2005). These methods demonstrate the complexity and precision required in synthesizing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Isopropoxy-5-trifluoromethyl-phenylamine often features a planar skeleton, which is stabilized by intramolecular hydrogen bonds. For instance, structural analysis of related compounds through spectroscopic methods and X-ray diffraction has revealed nearly planar molecular structures, which are influenced by intra- and intermolecular hydrogen bond interactions (Hidalgo et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2-Isopropoxy-5-trifluoromethyl-phenylamine and related compounds involves multiple arylation reactions, facilitated by palladium catalysis, leading to complex products through successive C-C and C-H bond cleavages (Wakui et al., 2004). These reactions underscore the compound's ability to participate in complex chemical transformations, contributing to its utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds containing fluorinated moieties, such as 2-Isopropoxy-5-trifluoromethyl-phenylamine, are characterized by their solubility in polar organic solvents, good thermal stability, and outstanding mechanical properties. For example, fluorinated polyimides derived from related diamines exhibit solubility in various organic solvents and demonstrate high thermal stability and mechanical strength, indicating the impact of fluorination on the physical properties of these compounds (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of such fluorinated compounds are marked by their reactivity in specific conditions, such as in the presence of palladium catalysts, leading to unique products through multiple arylation reactions. The presence of trifluoromethyl groups and other fluorinated substituents significantly influences these chemical properties, enhancing the compound's reactivity and utility in synthetic chemistry (Wakui et al., 2004).

Scientific Research Applications

Antifungal Applications

One notable application of compounds related to 2-Isopropoxy-5-trifluoromethyl-phenylamine is in the field of agrochemical fungicides. For instance, derivatives with trifluoromethylated dihydro-1,4-oxathiins, similar in structure to 2-Isopropoxy-5-trifluoromethyl-phenylamine, have been synthesized and shown to possess excellent antifungal activities against rice sheath blight and wheat leaf rust. This suggests potential agricultural benefits in protecting crops from fungal diseases, thereby contributing to food security and sustainable agriculture practices Nam, K., Kim, J.-C., Cho, K.-Y., & Hahn, H. (2001). Applied Biological Chemistry.

Analytical Chemistry

In the realm of analytical chemistry, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a compound sharing similar trifluoromethyl characteristics with 2-Isopropoxy-5-trifluoromethyl-phenylamine, has been employed for the derivatization of biogenic amines. This facilitates their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. Such analytical methodologies can be instrumental in the quality control of food and beverages, ensuring consumer safety Jastrzębska, A., Piasta, A., Krzemiński, M. P., & Szłyk, E. (2018). Food Chemistry.

Material Science

In material science, the inclusion of trifluoromethyl groups in polyimide synthesis has been explored to enhance the properties of materials. For instance, novel polyimides containing fluorine and phosphine oxide moieties, which may be structurally related to 2-Isopropoxy-5-trifluoromethyl-phenylamine, have been developed. These materials exhibit high thermal stability, good adhesive properties, and low birefringence, making them suitable for applications in electronics and aerospace industries Jeong, K., Kim, J.-J., & Yoon, T. (2001). Polymer.

Organic Synthesis

In organic synthesis, the catalytic activities of Cu(I)-diamine complexes have been studied for the trifluoromethylation of aryl iodides, a reaction that may involve intermediates or reagents related to 2-Isopropoxy-5-trifluoromethyl-phenylamine. This process allows for the efficient production of trifluoromethylated aromatics, which are valuable in pharmaceuticals, agrochemicals, and material science Oishi, M., Kondo, H., & Amii, H. (2009). Chemical Communications.

Biomedical Research

In biomedical research, the development of sensors and probes incorporating trifluoromethyl groups has been a focus. For example, a sensor based on a red-emitting probe for mercury detection in water was developed, which could potentially relate to the structural motifs found in 2-Isopropoxy-5-trifluoromethyl-phenylamine. Such sensors are critical for environmental monitoring and public health by detecting toxic metals in water supplies Nolan, E. M., & Lippard, S. J. (2007). Journal of the American Chemical Society.

properties

IUPAC Name |

2-propan-2-yloxy-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRMADBLPXBJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-5-trifluoromethyl-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)